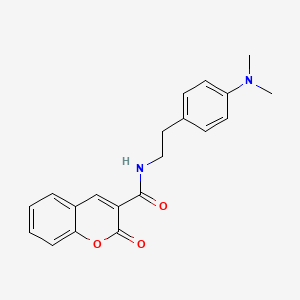

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22(2)16-9-7-14(8-10-16)11-12-21-19(23)17-13-15-5-3-4-6-18(15)25-20(17)24/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFUKPETNALOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors in the body.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.

Pharmacokinetics

Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

Compounds with similar structures have been found to have various effects, including anti-inflammatory, antioxidant, and anticancer activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures may increase the rate of degradation of the compound, reducing its stability.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with a carboxamide functional group. Its molecular formula is , and the IUPAC name is this compound. The structure can be represented as follows:

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against Candida krusei , revealing a minimum inhibitory concentration (MIC) of 0.103 µmol/mL, demonstrating its potential as an antifungal agent .

2. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, mediators of inflammation . The dual inhibition of COX-1 and COX-2 suggests potential applications in treating inflammatory diseases.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that the compound induces apoptosis in these cell lines, suggesting its utility in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their function. This mechanism is particularly relevant for COX inhibition.

- Reactive Oxygen Species (ROS) : It may modulate oxidative stress pathways by influencing ROS production, which is crucial for apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Scientific Research Applications

Structure and Composition

The molecular formula of N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide is C18H20N2O3, with a molecular weight of approximately 312.36 g/mol. Its structure features a chromene core, which is known for its diverse biological activities.

Pharmaceutical Applications

This compound has been investigated for its potential as an antifungal agent . Research indicates that derivatives of chromene compounds exhibit significant antifungal activity against various strains, including Candida species, which are often resistant to conventional treatments .

Case Studies

- A study demonstrated that related chromene derivatives showed promising antifungal effects with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Epidermoid) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 25 | Inhibition of cell proliferation |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate it could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative damage associated with various diseases, including cancer and cardiovascular disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to structurally analogous coumarin-3-carboxamides with variations in substituents on the phenethyl group or chromene core. Key examples include:

- Solubility: The hydrophilic dimethylamino group may increase aqueous solubility relative to bulky isopropyl or lipophilic 4-methylbenzyloxy analogs .

- Thermal Stability: The sulfamoyl derivative exhibits exceptional thermal stability (melting point >300°C), likely due to strong intermolecular hydrogen bonding, whereas the dimethylamino analog has a lower melting point (~150–185°C) .

Spectroscopic Characterization

- NMR Data: The dimethylamino group produces distinct peaks in the ^1H NMR spectrum (δ ~2.8–3.0 ppm for N(CH3)2) and ^13C NMR (δ ~40–45 ppm for N(CH3)2) .

- HRMS: Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 409.1274 for diethylamino derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions .

Amidation : Coupling the chromene intermediate with 4-(dimethylamino)phenethylamine using carbodiimide reagents (e.g., EDCI) in the presence of a base (e.g., triethylamine) .

- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios to improve yields (>70%) . Monitor purity via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the dimethylamino group (~δ 2.8–3.2 ppm) and chromene carbonyl (~δ 160–170 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ ~395.4 g/mol) .

- FT-IR : Detect carboxamide C=O stretching (~1650–1700 cm⁻¹) .

- Data Interpretation : Cross-reference with analogs (e.g., N-(4-chlorobenzyl) derivatives) to resolve ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses .

- Antimicrobial : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Controls : Compare with structurally similar compounds (e.g., nitro- or methoxy-substituted analogs) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for targeted therapeutic applications?

- SAR Strategies :

- Substituent modification : Replace the dimethylamino group with piperidinyl or morpholino groups to enhance solubility or binding affinity .

- Chromene core variation : Introduce methyl/methoxy groups at the 7-position to improve metabolic stability .

- Data Analysis : Use computational tools (e.g., molecular docking) to predict interactions with targets like EGFR or tubulin .

- Case Study : Analogous N-(4-chlorobenzyl) derivatives showed 2-fold higher cytotoxicity when the nitro group was replaced with a trifluoromethyl moiety .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Common Contradictions : Discrepancies in IC50 values (e.g., anticancer activity varying between 5–50 μM) .

- Resolution Methods :

Standardize assay protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

Structural verification : Confirm compound purity (>95%) via HPLC and compare with crystallographically characterized analogs .

Mechanistic validation : Perform kinase profiling or apoptosis assays to identify off-target effects .

Q. How can researchers elucidate the mechanism of action for this compound using in vitro and in silico tools?

- In Vitro Methods :

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or proteases .

- Cellular imaging : Track subcellular localization using fluorescent tagging (e.g., BODIPY conjugates) .

- In Silico Tools :

- Molecular dynamics simulations : Predict binding stability with targets like DNA topoisomerase II .

- ADMET profiling : Use SwissADME to assess bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.